(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
- Nucleophilic substitution reaction where the piperidinyl group is introduced using piperidine and a suitable leaving group on the benzo[b][1,4]thiazine core.
Final Functionalization
- Further functionalization steps to introduce the methanone group and ensure the correct positioning of chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling up reactions: with careful control of temperature, pressure, and reaction times.
Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzo[b][1,4]thiazine Core
- Starting with a suitable aromatic precursor, such as 2-aminobenzenesulfonamide.
- Cyclization with a halogenated ketone (e.g., 3-chloro-4-fluoroacetophenone) under acidic conditions to form the thiazine ring.
Chemical Reactions Analysis
Types of Reactions
(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:
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Oxidation
- The thiazine ring can be oxidized to introduce additional functional groups or modify existing ones.
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Reduction
- Reduction reactions can be used to modify the ketone group or reduce the thiazine ring.
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Substitution
- Halogen atoms (chlorine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Piperidine, amines, thiols.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.
Antimicrobial Activity: Possible use as an antimicrobial agent due to its structural features.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The mechanism by which (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholin-4-yl)methanone
- (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
- Structural Features : The specific combination of chloro, fluoro, and piperidinyl groups in (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone provides unique chemical and biological properties.
- Biological Activity : The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.
This compound , highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond.
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N2O3S/c21-15-11-14(5-6-16(15)23)25-12-19(20(26)24-8-2-1-3-9-24)29(27,28)18-7-4-13(22)10-17(18)25/h4-7,10-12H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSPSNIRLNMAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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